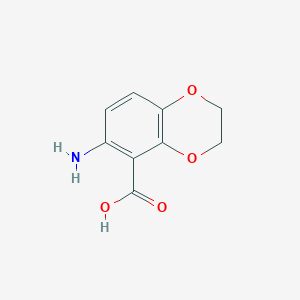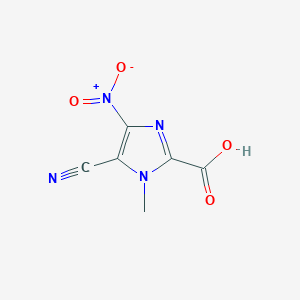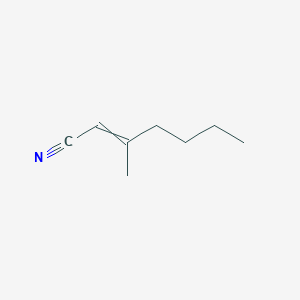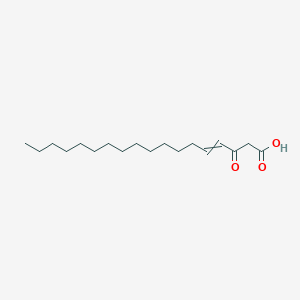
3-Oxooctadec-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxooctadec-4-enoic acid is a fatty acid derivative characterized by the presence of a keto group at the third carbon and a double bond at the fourth carbon. This compound is part of a broader class of bioactive fatty acids known for their diverse biological activities, including bactericidal and fungicidal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxooctadec-4-enoic acid typically involves the oxidation of octadecenoic acid derivatives. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the keto group at the desired position . Another approach involves the use of enzymatic oxidation, which offers a more environmentally friendly alternative .
Industrial Production Methods
Industrial production of this compound often employs large-scale oxidation processes using chemical oxidants. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxooctadec-4-enoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxy derivatives.
Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and enzymatic oxidants.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Dicarboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted fatty acids.
Wissenschaftliche Forschungsanwendungen
3-Oxooctadec-4-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of biodegradable polymers and surfactants
Wirkmechanismus
The biological activity of 3-Oxooctadec-4-enoic acid is primarily attributed to its ability to interact with cellular membranes and enzymes. The compound can modulate membrane fluidity and permeability, affecting various cellular processes. It also acts as an inhibitor of specific enzymes involved in fatty acid metabolism, thereby exerting its antimicrobial and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
3-Oxooctadec-4-enoic acid is unique due to its specific structural features, such as the keto group and the double bond. Similar compounds include:
- 4-Oxooctadeca-2,9,17-trienoic acid
- 4-Oxooctadeca-2,11,17-trienoic acid
- 4-Oxohexadeca-2,15-dienoic acid
- 4-Oxooctadeca-2,17-dienoic acid
These compounds share similar bioactive properties but differ in the position and number of double bonds, which can influence their biological activity and applications.
Eigenschaften
CAS-Nummer |
821786-77-0 |
|---|---|
Molekularformel |
C18H32O3 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
3-oxooctadec-4-enoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21/h14-15H,2-13,16H2,1H3,(H,20,21) |
InChI-Schlüssel |
OLXLIUHXNLTPAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Methoxyphenyl)methyl]-3-phenylpropan-1-imine N-oxide](/img/structure/B14210796.png)
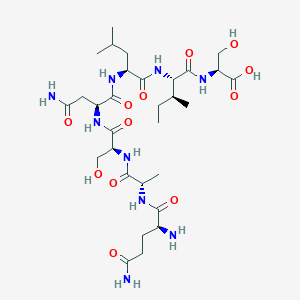
![6-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14210810.png)
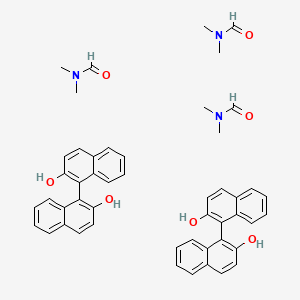
![1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14210835.png)
![3-(2-Bicyclo[2.2.1]heptanylamino)propane-1-sulfonic acid](/img/structure/B14210851.png)
![1',3'-Diethyl-1'H,3'H-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B14210852.png)
![Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210864.png)

![Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]-](/img/structure/B14210869.png)
![[1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane)](/img/structure/B14210871.png)
